molecular formula C₈H₉ClN₂O₂ B1145534 Methyl 2-chloro-5-hydrazinylbenzoate CAS No. 98097-01-9

Methyl 2-chloro-5-hydrazinylbenzoate

Cat. No.: B1145534
CAS No.: 98097-01-9
M. Wt: 200.62
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-hydrazinylbenzoate can be synthesized through the reaction of 5-amino-2-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-hydrazinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-5-hydrazinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-hydrazinylbenzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to undergo oxidation and reduction reactions, which can modulate its reactivity and interaction with molecular targets .

Biological Activity

Methyl 2-chloro-5-hydrazinylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula C8H9ClN2O2 and a molecular weight of approximately 200.62 g/mol. The compound features a hydrazinyl group attached to a benzoate structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and nucleic acids, potentially leading to inhibition of specific enzymes or receptors. This mechanism underlies its potential therapeutic applications in drug development.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The compound's IC50 values in these cell lines range from 0.15 to 0.46 μM, demonstrating significant potency compared to established anticancer drugs .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against multiple microbial strains. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer effects of this compound on different cancer cell lines. The study found that treatment with the compound led to increased apoptosis rates, with significant dose-dependent effects observed at concentrations ranging from 2 μM to 8 μM .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a hydrazinyl groupAntimicrobial, Anticancer
Methyl 2-fluoro-5-nitrobenzoateContains a nitro groupAntimicrobial
Methyl 5-chloro-2-hydrazinylbenzoateSimilar structure but different substitutionLimited biological data

Properties

IUPAC Name

methyl 2-chloro-5-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTNJVXRPIDFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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